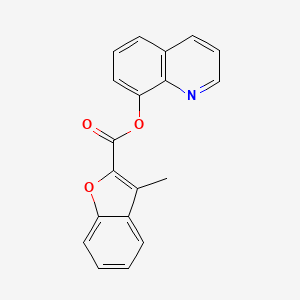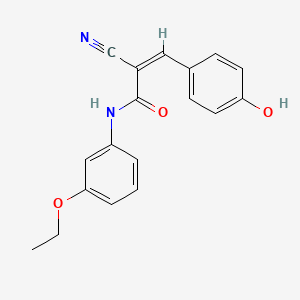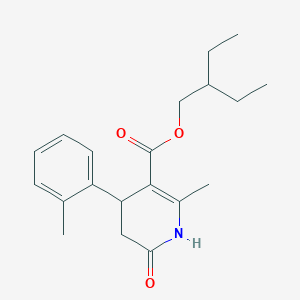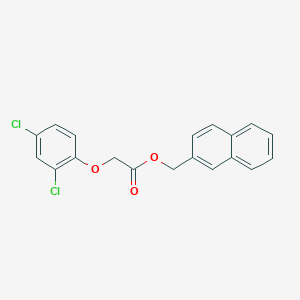
1-(3-chloro-4-methylphenyl)-5-methyl-N-(tetrahydro-2-furanylmethyl)-1H-1,2,3-triazole-4-carboxamide
Overview
Description
Synthesis Analysis
The synthesis of triazole derivatives typically involves multistep synthetic routes that may include condensation, cyclization, and substitution reactions. For instance, the synthesis of similar compounds has been achieved through condensation of isocyanates with amines, followed by cyclization with hydrazine hydrate (Ji et al., 2018). These methods highlight the complexity and versatility in synthesizing triazole derivatives, which likely applies to the synthesis of 1-(3-Chloro-4-methylphenyl)-5-methyl-N-(tetrahydro-2-furanylmethyl)-1H-1,2,3-triazole-4-carboxamide.
Molecular Structure Analysis
The molecular structure of triazole derivatives is characterized by the presence of the triazole ring, a five-membered ring containing three nitrogen atoms. This core structure can significantly influence the compound's chemical behavior and interaction with biological systems. Crystallographic studies, such as those conducted by Shen et al. (2013), provide detailed insights into the molecular conformation and stabilizing interactions, such as hydrogen bonding, which are critical for understanding the compound's behavior (Shen et al., 2013).
Chemical Reactions and Properties
Triazole derivatives undergo various chemical reactions, including substitutions that allow for the functionalization of the molecule at different positions around the triazole ring. These reactions are essential for modifying the compound's physical and chemical properties, enabling the design of molecules with desired biological activity or physical characteristics. For example, Kan et al. (2015) explored the conditions for reactions involving triazole esters, determining optimal conditions for high yields, which could be relevant for further functionalization of triazole-based compounds (Kan, 2015).
Scientific Research Applications
Synthesis and Structural Analysis
Triazole derivatives, including those structurally related to the mentioned compound, are of significant interest due to their diverse synthetic routes and structural variabilities. These compounds are synthesized through various methods, including the reaction of diazo compounds with isocyanates and the transformation of specific intermediates into triazole derivatives through cyclization processes. The structural elucidation of these compounds often involves advanced spectroscopic techniques, confirming the presence of the triazole ring and its substituents (Stevens et al., 1984; Albert & Taguchi, 1973).
Biological Activities
The investigation into the biological activities of triazole derivatives has revealed their potential as antimicrobial and antitumor agents. These studies highlight the versatility of triazole compounds in medicinal chemistry, showing efficacy in inhibiting the proliferation of various cancer cell lines and microbial strains. The specific activities of these compounds depend on their structural features, including the nature of substituents on the triazole ring (Badrey & Gomha, 2012; Bektaş et al., 2010).
Antitumor and Antimicrobial Potential
Several triazole derivatives have been explicitly synthesized and evaluated for their antitumor and antimicrobial properties. These studies contribute to understanding the compound's potential therapeutic applications. The results indicate that specific triazole derivatives exhibit significant activity against cancer cell lines and microbial pathogens, underscoring the importance of structural modifications to enhance biological efficacy (Ji et al., 2018; Pokhodylo et al., 2021).
properties
IUPAC Name |
1-(3-chloro-4-methylphenyl)-5-methyl-N-(oxolan-2-ylmethyl)triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN4O2/c1-10-5-6-12(8-14(10)17)21-11(2)15(19-20-21)16(22)18-9-13-4-3-7-23-13/h5-6,8,13H,3-4,7,9H2,1-2H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHWUJJMKWRUZMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=C(N=N2)C(=O)NCC3CCCO3)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-chloro-4-methylphenyl)-5-methyl-N-(tetrahydrofuran-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[1-(4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-4,5,6,7-tetrahydro-1,2-benzisoxazole-3-carboxamide](/img/structure/B4580753.png)
![1-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-(methylsulfonyl)piperazine](/img/structure/B4580756.png)



![1-ethyl-3-[2-(4-morpholinyl)-4-oxo-1,3-thiazol-5(4H)-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B4580789.png)
![N-(2-furylmethyl)-3-imino-3H-benzo[f]chromene-2-carboxamide](/img/structure/B4580792.png)
![ethyl 2-[{[7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}(propyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4580799.png)
![N-(2-ethoxyphenyl)-2-[(4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B4580802.png)
![2-{[(4-chloro-1H-pyrazol-1-yl)methyl]sulfonyl}-N'-(3-methoxybenzylidene)acetohydrazide](/img/structure/B4580806.png)
![6-bromo-2-(4-butylphenyl)-4-[(4-butyl-1-piperazinyl)carbonyl]quinoline](/img/structure/B4580810.png)
![ethyl 4-({[3-cyano-4-methyl-6-(trifluoromethyl)-2-pyridinyl]thio}methyl)-2-(ethylamino)-1,3-thiazole-5-carboxylate](/img/structure/B4580815.png)
